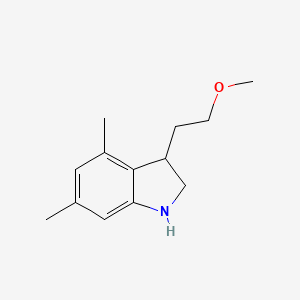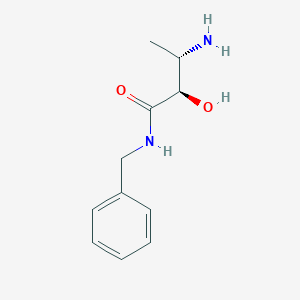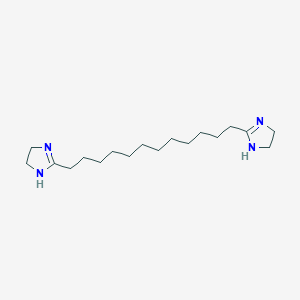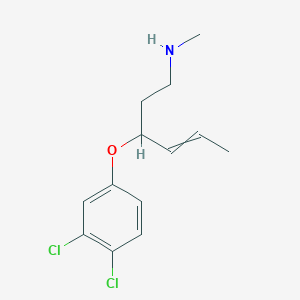
N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of iodine and methoxy groups in the compound suggests potential utility in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide typically involves the following steps:
Iodination: Introduction of the iodine atom at the para position of the benzene ring.
Methoxymethylation: Protection of the hydroxyl group by converting it to a methoxymethyl ether.
Amidation: Formation of the benzamide by reacting the iodinated and protected benzene derivative with diethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow synthesis: For more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and reduction: The methoxy groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its benzamide structure.
Industry: As a precursor for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide would depend on its specific application. Generally, benzamides can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-4-iodobenzamide: Lacks the methoxy groups.
N,N-Diethyl-2-(methoxy-methoxy)-benzamide: Lacks the iodine atom.
N,N-Diethyl-4-methoxybenzamide: Lacks both iodine and methoxymethyl groups.
Eigenschaften
Molekularformel |
C13H18INO3 |
|---|---|
Molekulargewicht |
363.19 g/mol |
IUPAC-Name |
N,N-diethyl-4-iodo-3-(methoxymethoxy)benzamide |
InChI |
InChI=1S/C13H18INO3/c1-4-15(5-2)13(16)10-6-7-11(14)12(8-10)18-9-17-3/h6-8H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
BNFRJOCLPZSUIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)I)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene](/img/structure/B12602337.png)

![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide](/img/structure/B12602348.png)
![Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate](/img/structure/B12602353.png)
![4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12602360.png)


![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)

![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)


![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)

